(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a structurally complex benzothiazole derivative characterized by a sulfamoyl group at the 6-position of the benzothiazole ring and a pyrrolidine sulfonyl-substituted benzamide moiety. The (Z)-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene scaffold is critical for its stereochemical stability and intermolecular interactions. The pyrrolidine sulfonyl group on the benzamide contributes to electronic effects and may influence binding affinity to biological targets, such as enzymes or receptors requiring sulfonamide interactions .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S3/c1-31-13-12-25-18-9-8-17(33(22,27)28)14-19(18)32-21(25)23-20(26)15-4-6-16(7-5-15)34(29,30)24-10-2-3-11-24/h4-9,14H,2-3,10-13H2,1H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGIHOJLFWHCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. The compound's unique structural features, including a benzo[d]thiazole moiety and a sulfamoyl group, suggest diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The compound can be described by its IUPAC name and has a molecular formula of . Its structure includes:
- A benzo[d]thiazole ring that contributes to its pharmacological properties.
- A sulfamoyl group known for its role in inhibiting bacterial folate synthesis.
- A pyrrolidinyl sulfonyl component which may enhance the compound's binding affinity to biological targets.
The exact mechanism of action for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide remains largely unexplored. However, preliminary studies suggest several potential pathways:
- Antimicrobial Activity : The sulfamoyl component may inhibit bacterial growth by interfering with folate metabolism, a well-known mechanism for sulfonamide antibiotics.
- Anticancer Properties : Computational docking studies indicate that this compound may interact with enzymes involved in cancer cell proliferation and survival, potentially leading to cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfamoyl moiety suggests that this compound may be effective against certain bacterial strains due to its ability to inhibit folate synthesis.
Anticancer Activity
Research indicates that the compound may exhibit cytotoxic activity against human cancer cell lines. The interaction with specific molecular targets could lead to disruption of key signaling pathways involved in tumor growth and survival.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit the growth of various bacterial strains, suggesting its potential as a new antibiotic agent. Further studies are required to determine the spectrum of activity and resistance profiles.
- Cancer Cell Line Evaluation : In studies involving human cancer cell lines, (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide showed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Analogue (1007540-88-6) |
|---|---|---|
| Benzothiazole substituents | 3-(2-methoxyethyl), 6-sulfamoyl | 3-ethyl, 4-fluoro |
| Sulfonamide group | Pyrrolidin-1-ylsulfonyl | Azepan-1-ylsulfonyl |
| Molecular weight (Da) | ~550 (estimated) | ~535 (estimated) |
| Polar groups | Sulfamoyl, methoxyethyl | Fluoro, ethyl |
The 2-methoxyethyl group in the target compound increases hydrophilicity (logP ~1.8 predicted) compared to the analogue’s ethyl group (logP ~2.5), which may enhance solubility in aqueous media .
Spectroscopic and Electronic Comparisons
Nuclear Magnetic Resonance (NMR) analysis, as demonstrated in studies of structurally related compounds (e.g., rapamycin analogues), reveals that substituent-induced changes in chemical environments are most pronounced in regions adjacent to sulfonamide or heterocyclic groups . For example:
- Region A (positions 39–44) : In the target compound, the sulfamoyl group at position 6 would deshield nearby protons (δ ~7.5–8.0 ppm), whereas the analogue’s 4-fluoro substituent would cause upfield shifts (δ ~6.8–7.2 ppm).
- Region B (positions 29–36) : The pyrrolidine sulfonyl group’s smaller ring size creates distinct electronic effects compared to azepane, altering chemical shifts in this region by ~0.3–0.5 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
